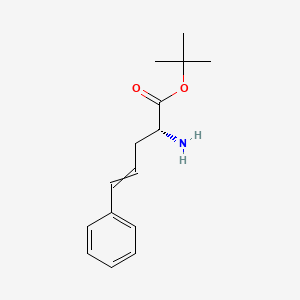
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a phenyl group attached to a pent-4-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable amine and a phenyl-containing compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate include:
- tert-Butyl carbamate
- tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate
- tert-Butyl chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or active compound .
Eigenschaften
CAS-Nummer |
923276-11-3 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11,16H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
RHFGAHFKEHUQLD-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC=CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC=CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


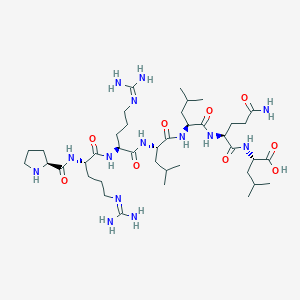
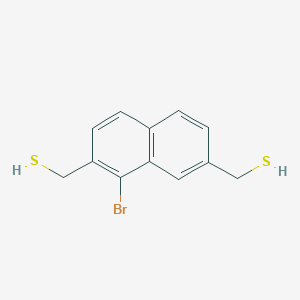
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
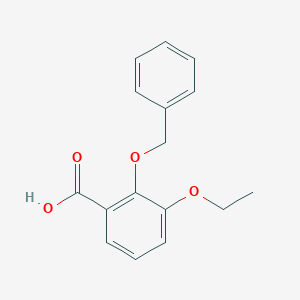


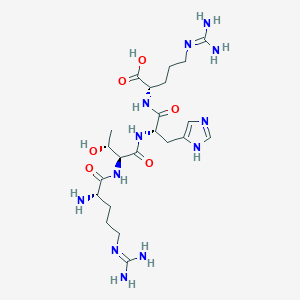


![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
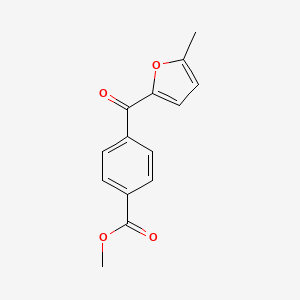
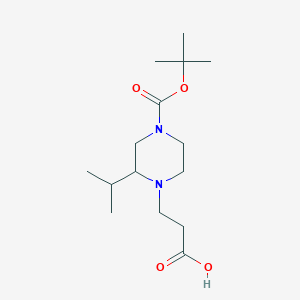
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
